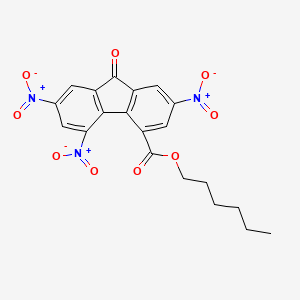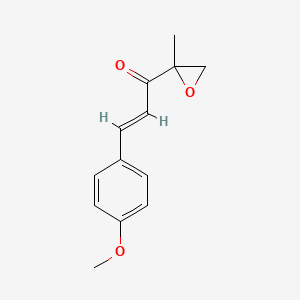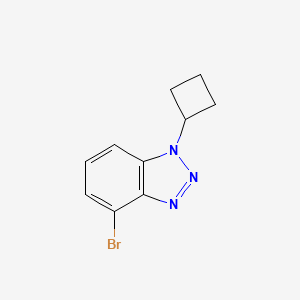![molecular formula C8H13NS B12078527 Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)
Methyl[1-(5-methylthiophen-2-YL)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methylthiophen-2-yl)ethan-1-amine , is a chemical compound with the molecular formula
C8H14NS
. It exists as a hydrochloride salt with the CAS number 1181533-98-1 . This compound features a thiophene ring and an amino group, making it an interesting building block for various applications.Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of Methyl[1-(5-methylthiophen-2-yl)ethyl]amine involves several steps. One common route starts with the reaction of 2-bromo-5-methylthiophene with ethylamine, followed by deprotection to obtain the desired compound .
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and pharmaceutical companies often synthesize this compound in the lab for specific applications.
Analyse Des Réactions Chimiques
Reactivity:: Methyl[1-(5-methylthiophen-2-yl)ethyl]amine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the amino group.
Reduction Reactions: Reduction of the carbonyl group or other functional groups is possible.
Oxidation Reactions: Oxidation of the thioether group may occur.
Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields the corresponding amine.
Applications De Recherche Scientifique
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: Its thiophene moiety makes it useful for designing organic electronic materials.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It could interact with receptors, enzymes, or other cellular components. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While Methyl[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern, similar compounds include:
[(5-methylthiophen-2-yl)methyl][1-(pyridin-3-yl)ethyl]amine: (CAS: 603951-41-3).
[(5-methylthiophen-2-yl)methyl][1-(pyridin-3-yl)ethyl]amine: (CAS: Not specified).
Propriétés
Formule moléculaire |
C8H13NS |
|---|---|
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
N-methyl-1-(5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C8H13NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7,9H,1-3H3 |
Clé InChI |
HXZNXVVQSBMWBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)



![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)


![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)



